molecular formula C21H21N3O2S B2742285 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide CAS No. 450344-00-0

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide

Cat. No.: B2742285
CAS No.: 450344-00-0
M. Wt: 379.48
InChI Key: LOPGCBLYHTUWMP-UHFFFAOYSA-N
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Description

N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 4-methoxybenzamide moiety at position 3. The 4-methoxybenzamide group introduces electron-donating properties, while the 2,3-dimethylphenyl substituent contributes steric bulk, which may influence molecular interactions and crystallinity .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-13-5-4-6-19(14(13)2)24-20(17-11-27-12-18(17)23-24)22-21(25)15-7-9-16(26-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPGCBLYHTUWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It has been shown to have good binding interaction with targeted amino acids. The specific amino acids and their roles in the mechanism of action of this compound are subjects of ongoing research.

Mode of Action

The compound interacts with its targets through a process known as docking. Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol.

Biological Activity

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, antitumor, and other pharmacological effects, based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H23N3O2S
  • Molecular Weight : 393.51 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown efficacy against various bacterial strains. A study indicated that certain thieno[3,4-c]pyrazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the target compound may possess similar activity due to its structural analogies .

Antitumor Effects

A notable area of investigation for this compound is its potential as an antitumor agent. Compounds in the thieno[3,4-c]pyrazole class have been studied for their ability to inhibit specific kinases involved in cancer progression. For example, a related study found that thieno[3,4-c]pyrazoles inhibited RET kinase activity, which is critical in certain cancers . This inhibition led to reduced cell proliferation in cancer cell lines.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of thieno[3,4-c]pyrazole derivatives were tested against common pathogens. The results showed that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 15 to 30 µg/mL against E. coli and S. aureus. The structure-activity relationship suggested that modifications in the benzamide moiety could enhance antimicrobial potency .

Case Study 2: Antitumor Activity

In vitro studies assessed the effect of thieno[3,4-c]pyrazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis in a dose-dependent manner. The most potent derivative showed an IC50 value of 12 µM against MCF-7 cells .

Research Findings Summary

Activity Effect Reference
AntimicrobialInhibitory against E. coli and S. aureus
AntitumorInduced apoptosis in MCF-7 cells
Kinase InhibitionInhibited RET kinase activity

Comparison with Similar Compounds

4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide (CAS: 958587-45-6)

This analog shares the thieno[3,4-c]pyrazole core but differs in substituents:

  • Benzamide Substituent: A bromine atom replaces the methoxy group at the para position, introducing electron-withdrawing effects.
  • Phenyl Group : The 4-methylphenyl substituent (versus 2,3-dimethylphenyl) reduces steric hindrance, possibly improving molecular packing in crystalline states .

Implications : The bromo substituent may enhance electrophilic reactivity, making this compound more suitable for covalent binding applications. In contrast, the methoxy group in the target compound could improve solubility due to its polarity .

Pesticide-Related Acetamides

Several acetamide derivatives with substituted phenyl groups are documented in pesticide chemistry:

  • 2-Chloro-N-(2,3-Dimethylphenyl)-N-(1-Methylethyl)Acetamide: Shares the 2,3-dimethylphenyl group but employs an acetamide backbone instead of a benzamide-thieno-pyrazole system. The chloro and isopropyl groups enhance hydrophobicity, favoring lipid membrane penetration in agrochemical contexts .
  • Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide): Features a methoxymethyl group, which introduces flexibility and moderate polarity.

Key Differences :

  • The thieno-pyrazole core in the target compound offers a planar, conjugated system absent in acetamides, which may influence UV absorption or π-π stacking in crystals .
  • The 4-methoxybenzamide group provides resonance stabilization, unlike the chloroacetamide moieties in pesticides, which are more electrophilic and reactive .

Structural and Functional Analysis

Substituent Effects

Compound Benzamide/Backbone Phenyl Substituent Key Functional Impact
Target Compound 4-Methoxybenzamide 2,3-Dimethylphenyl Enhanced solubility; steric hindrance
4-Bromo Analog 4-Bromobenzamide 4-Methylphenyl Electrophilic reactivity; improved packing
2-Chloro-N-(2,3-Dimethylphenyl) Acetamide Chloroacetamide 2,3-Dimethylphenyl Hydrophobicity; agrochemical activity

Hydrogen Bonding and Crystallinity

In contrast, the bromo analog’s lack of polar substituents may reduce such interactions, favoring van der Waals-dominated packing .

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